molecular formula C14H10Cl2N2O2 B3847681 4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide

Cat. No.: B3847681
M. Wt: 309.1 g/mol
InChI Key: SLLAWURXXFELHY-CAOOACKPSA-N
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Description

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

The synthesis of 4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide involves the condensation reaction between 4-chloro-2-hydroxybenzaldehyde and 2-chlorobenzylamine. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial activity and is investigated for its potential use as an antibacterial and antifungal agent.

    Medicine: Research is ongoing to explore the compound’s potential as an anticancer agent.

    Industry: The compound is used in the development of new materials with enhanced optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide involves its interaction with specific molecular targets. In biological systems, the compound is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition disrupts essential biochemical pathways, leading to the death of microbial cells or the induction of apoptosis in cancer cells .

The compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and membranes. In cancer cells, it may induce apoptosis by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide can be compared with other Schiff bases and related compounds:

Properties

IUPAC Name

4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-5-6-11(13(19)7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLAWURXXFELHY-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-(2-chlorophenyl)methylideneamino]-2-hydroxybenzamide

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